molecular formula C24H40O4Sn2 B14532284 CID 71386416

CID 71386416

Cat. No.: B14532284
M. Wt: 630.0 g/mol
InChI Key: RTUDIZDDZHOHFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of stannane, which is an organotin compound. Organotin compounds are widely used in various industrial applications, including as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves the reaction of dibutyltin oxide with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:

Dibutyltin oxide+Phthalic anhydrideStannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-\text{Dibutyltin oxide} + \text{Phthalic anhydride} \rightarrow \text{Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-} Dibutyltin oxide+Phthalic anhydride→Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Organic halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and phthalic acid derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds with different organic groups.

Scientific Research Applications

Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis reactions.

    Biology: Investigated for its potential use as an antimicrobial agent.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by providing a reactive tin center that facilitates the formation and breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin oxide
  • Dibutyltin dichloride
  • Monobutyltin trichloride

Comparison

Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: is unique due to its specific structure, which includes a phenylenebis(carbonyloxy) group. This structure imparts different chemical and physical properties compared to other organotin compounds. For example, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other organotin compounds may not be as effective.

Properties

Molecular Formula

C24H40O4Sn2

Molecular Weight

630.0 g/mol

InChI

InChI=1S/C8H6O4.4C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;4*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);4*1,3-4H2,2H3;;/q;;;;;2*+1/p-2

InChI Key

RTUDIZDDZHOHFQ-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)CCCC

Origin of Product

United States

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